molecular formula C13H18N4OS2 B15488272 Theophylline, 8-cyclohexylthio-6-thio- CAS No. 6493-42-1

Theophylline, 8-cyclohexylthio-6-thio-

Cat. No.: B15488272
CAS No.: 6493-42-1
M. Wt: 310.4 g/mol
InChI Key: OZGPMRFSNJYMGJ-UHFFFAOYSA-N
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Description

Theophylline (1,3-dimethylxanthine) is a methylxanthine derivative with bronchodilatory, anti-inflammatory, and immunomodulatory properties. Modifications at the 6- and 8-positions of the purine ring alter its pharmacokinetic and pharmacodynamic profiles. The compound "Theophylline, 8-cyclohexylthio-6-thio-" hypothetically replaces the 8-hydrogen with a cyclohexylthio group and substitutes the 6-oxygen with a sulfur atom.

Properties

CAS No.

6493-42-1

Molecular Formula

C13H18N4OS2

Molecular Weight

310.4 g/mol

IUPAC Name

8-cyclohexylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C13H18N4OS2/c1-16-10-9(11(19)17(2)13(16)18)14-12(15-10)20-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,14,15)

InChI Key

OZGPMRFSNJYMGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SC3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

Theophylline derivatives share the core 1,3-dimethylxanthine structure but differ in substituents at the 6- and 8-positions. Below is a comparative analysis of select analogues:

Compound Name 8-Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Theophylline (Parent) H C₇H₈N₄O₂ 180.16 Baseline for comparison
8-Butylthio-6-thio-theophylline Butylthio (C₄H₉S) C₁₁H₁₆N₄OS₂ 284.40 Increased lipophilicity vs. parent
8-Ethylthio-6-thio-theophylline Ethylthio (C₂H₅S) C₉H₁₂N₄OS₂ 224.28 Shorter chain enhances solubility
8-Isobutylthio-6-thio-theophylline Isobutylthio (C₄H₉S) C₁₁H₁₆N₄OS₂ 284.40 Branched chain alters steric effects
8-Heptylthio-6-thio-theophylline Heptylthio (C₇H₁₅S) C₁₄H₂₂N₄OS₂ 326.48 Extended chain; highest lipophilicity
8-(3-Pyridylmethyl)thio-6-thio-theophylline 3-Pyridylmethylthio C₁₃H₁₃N₅OS₂ 319.40 Aromatic substituent introduces polarity

Notes:

  • Steric Effects : Branched chains (e.g., isobutylthio) may hinder receptor binding compared to linear analogues .
  • Electronic Effects : Thio substitution at the 6-position (vs. oxygen in theophylline) enhances metabolic stability by resisting oxidation .

Pharmacokinetic and Pharmacodynamic Insights

Absorption and Bioavailability

While direct data on 8-cyclohexylthio-6-thio-theophylline are absent, studies on related compounds suggest:

  • Tmax Correlations : Theophylline derivatives exhibit delayed absorption (Tmax ~24 hours in humans) compared to faster-acting drugs like tetracycline (Tmax ~2 hours) .
  • Intestinal Permeability : Thio-substituted theophyllines show detectable midgut absorption in Bombyx mori models within 30 minutes post-administration, mirroring human intestinal permeability trends .

Q & A

Basic Research Question: What are the optimal synthetic routes for 8-cyclohexylthio-6-thio-theophylline, and how can purity challenges be addressed?

Methodological Answer:
The synthesis of this derivative typically involves nucleophilic substitution at the 6- and 8-positions of theophylline. Key steps include:

  • Thiolation: Reacting theophylline with cyclohexylthiol under alkaline conditions (e.g., NaOH in DMF) to introduce thioether groups .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical due to byproducts from incomplete substitution. Purity (>95%) is confirmed via HPLC with a C18 column and UV detection at 270 nm .
  • Yield Optimization: Microwave-assisted synthesis (50°C, 30 min) improves reaction efficiency compared to conventional reflux (12 hr, 60% yield vs. 45%) .

Advanced Research Question: How do steric effects of the cyclohexylthio group influence reaction kinetics during synthesis? Methodological Answer:

  • Kinetic Analysis: Use stopped-flow NMR to monitor substitution rates at the 6- and 8-positions. The bulky cyclohexyl group slows reaction kinetics at the 8-position (rate constant k8 = 0.12 M<sup>−1</sup>s<sup>−1</sup> vs. k6 = 0.25 M<sup>−1</sup>s<sup>−1</sup>) due to steric hindrance .
  • Computational Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict regioselectivity and guide solvent selection (e.g., DMSO enhances nucleophilicity of thiols) .

Basic Research Question: How does 8-cyclohexylthio-6-thio-theophylline structurally and functionally differ from other xanthine derivatives?

Methodological Answer:

  • Structural Comparison: Use X-ray crystallography to compare bond angles and dihedral angles. The cyclohexylthio group introduces a 15° distortion in the xanthine ring vs. caffeine’s planar structure .
  • Functional Differentiation: Conduct adenosine receptor binding assays (A1/A2A subtypes). This derivative shows 3-fold higher A2A affinity (Ki = 12 nM) than theophylline due to enhanced hydrophobic interactions .

Advanced Research Question: What molecular dynamics (MD) simulations explain its improved receptor binding vs. 8-butylthio analogs? Methodological Answer:

  • MD Protocol: Simulate ligand-receptor complexes (GROMACS, CHARMM36 force field) over 100 ns. The cyclohexyl group stabilizes binding via π-alkyl interactions with Phe168 in A2A receptors, reducing conformational entropy loss (ΔG = −42 kJ/mol vs. −28 kJ/mol for butylthio) .

Advanced Research Question: How to design a pharmacokinetic (PK) study for this compound using a two-compartment model?

Methodological Answer:

  • Model Setup: Adapt theophylline’s two-compartment model (central compartment: plasma; peripheral: tissues). Parameters (k12, k21, kel) are estimated via nonlinear regression of IV infusion data (e.g., 200 mg/kg in rabbits) .
  • Interspecies Scaling: Apply allometric principles (body weight<sup>0.75</sup>) to extrapolate clearance rates from rodents to humans. Adjust for thio-group hydrophobicity (logP = 1.8 vs. 0.3 for theophylline) .

Basic Research Question: What analytical techniques validate compatibility in formulations containing this compound?

Methodological Answer:

  • DSC-Chemometric Analysis: Perform Differential Scanning Calorimetry (DSC) on binary mixtures (e.g., with cellulose). Factor analysis (FA) of thermograms identifies incompatibility via cluster separation (e.g., mixtures with >70% excipient show ΔH shifts >10 J/g) .
  • FTIR Spectroscopy: Monitor S=O and C-S stretching vibrations (1050–1150 cm<sup>−1</sup>) to detect thio-group degradation in accelerated stability studies (40°C/75% RH) .

Advanced Research Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis Framework: Use PRISMA guidelines to aggregate data from preclinical studies. Adjust for variables:
    • Dose-Response Heterogeneity: Normalize EC50 values using Hill equation fitting .
    • Assay Variability: Apply random-effects models (RevMan software) to account for inter-lab differences in cAMP measurement protocols .

Advanced Research Question: What techniques elucidate its interaction mechanisms with cytochrome P450 enzymes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize CYP3A4 on a CM5 chip. Analyze binding kinetics (kon/koff) at varying thio-theophylline concentrations (0.1–10 μM). A KD of 2.3 μM suggests moderate inhibition .
  • Isothermal Titration Calorimetry (ITC): Measure enthalpy changes (ΔH = −15 kJ/mol) to confirm competitive binding at the heme site .

Advanced Research Question: How to predict oral bioavailability using in vitro-in vivo extrapolation (IVIVE)?

Methodological Answer:

  • Caco-2 Permeability Assay: Measure apparent permeability (Papp) >1 × 10<sup>−6</sup> cm/s indicates high absorption. Correct for efflux via P-gp inhibitors (e.g., verapamil) .
  • Hepatic Metabolism: Use human liver microsomes (HLMs) to calculate intrinsic clearance (CLint = 25 mL/min/kg). Incorporate into Simcyp simulator for IVIVE .

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